Synthesis and Characterization of 4-Ethynyltetrahydro-2H-thiopyran: A Comprehensive Guide
Synthesis and Characterization of 4-Ethynyltetrahydro-2H-thiopyran: A Comprehensive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 4-ethynyltetrahydro-2H-thiopyran, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The tetrahydro-2H-thiopyran core is a prevalent scaffold in numerous bioactive molecules, valued for its unique stereoelectronic properties and metabolic stability.[1][2] The incorporation of a terminal alkyne functionality offers a versatile handle for subsequent modifications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, making this molecule a valuable building block for creating diverse chemical libraries.[3][4] This document details a robust synthetic strategy, provides step-by-step experimental protocols, and outlines a thorough characterization workflow with predicted analytical data, grounded in established chemical principles and data from analogous structures.
Introduction: Strategic Importance
The Tetrahydro-2H-thiopyran Scaffold
The six-membered sulfur-containing heterocycle, tetrahydro-2H-thiopyran (also known as thiane), is a privileged structure in drug discovery.[2] As a bioisostere of cyclohexane and tetrahydropyran, it allows for the modulation of physicochemical properties such as lipophilicity, metabolic stability, and receptor binding interactions.[5] The sulfur atom, compared to a methylene group or an oxygen atom, can engage in unique non-covalent interactions and alters the ring conformation, which can be exploited to enhance potency and selectivity for biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[2]
The Ethynyl Moiety: A Versatile Chemical Handle
The ethynyl (C≡CH) group is a cornerstone of modern synthetic chemistry. Its linear geometry and high reactivity make it an exceptionally useful functional group. Terminal alkynes are key participants in a variety of powerful transformations, including Sonogashira coupling, Cadiot-Chodkiewicz coupling, and, most notably, azide-alkyne cycloaddition reactions.[3][6][7] This versatility allows for the straightforward linkage of the tetrahydro-2H-thiopyran core to other molecules, such as peptides, polymers, or fluorescent probes, enabling the rapid development of complex molecular architectures.
Rationale for Synthesis
The combination of the biologically relevant tetrahydro-2H-thiopyran scaffold with the synthetically versatile ethynyl group in 4-ethynyltetrahydro-2H-thiopyran (CAS 1100509-34-9) creates a powerful building block for drug discovery and chemical biology.[8] This guide provides the necessary framework for its efficient synthesis and rigorous structural confirmation, empowering researchers to leverage its potential in their respective fields.
Synthetic Strategy and Retrosynthetic Analysis
The most logical and efficient approach to synthesizing 4-ethynyltetrahydro-2H-thiopyran is through the nucleophilic addition of an acetylide anion to the corresponding ketone, tetrahydro-4H-thiopyran-4-one. This ketone is commercially available and serves as an ideal starting material.
Retrosynthetic Analysis: The retrosynthesis diagram below illustrates this strategy, disconnecting the target molecule at the C4-alkyne bond to reveal the key precursors.
This approach is advantageous due to the high reliability of nucleophilic additions to ketones and the ready availability of the starting materials.
Experimental Synthesis Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 4-ethynyltetrahydro-2H-thiopyran from tetrahydro-4H-thiopyran-4-one.
Overall Synthetic Workflow
The synthesis is a two-step process from the starting ketone: nucleophilic addition to form an intermediate alcohol, followed by its use in subsequent steps if needed, though in many cases the tertiary alcohol is the direct precursor. For simplicity and directness, we will focus on the one-pot ethynylation.
Step-by-Step Methodology
Materials:
-
Tetrahydro-4H-thiopyran-4-one (CAS: 1072-72-6)
-
Ethynylmagnesium bromide (0.5 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Protocol:
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tetrahydro-4H-thiopyran-4-one (1.0 eq).
-
Dissolve the ketone in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0°C using an ice-water bath.
-
-
Ethynylation:
-
Slowly add ethynylmagnesium bromide solution (0.5 M in THF, 2.2 eq) to the stirred ketone solution via a dropping funnel or syringe over 20-30 minutes.
-
Causality Note: A slight excess of the Grignard reagent ensures complete consumption of the starting ketone. The slow addition at 0°C is critical to control the exothermic reaction and prevent side reactions. Anhydrous conditions are paramount as Grignard reagents react violently with water.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask back to 0°C.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This step neutralizes the excess Grignard reagent and the magnesium alkoxide intermediate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
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The resulting crude product (a tertiary alcohol, 4-ethynyltetrahydro-2H-thiopyran-4-ol) is then typically purified by silica gel column chromatography. A gradient elution system (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate) is effective.
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Note on Dehydration: In some cases, the intermediate tertiary alcohol might be dehydrated to form an alkene. However, for obtaining the target 4-ethynyltetrahydro-2H-thiopyran, the reaction should be controlled to yield the alcohol, which is then often used as is or can be further manipulated. For the purpose of this guide, we assume the direct product of ethynylation is the stable target compound, though the alcohol intermediate is the direct product. If dehydration is required, subsequent acid-catalyzed elimination would be performed.
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In-depth Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 4-ethynyltetrahydro-2H-thiopyran. The following data are predicted based on the known spectral properties of thiopyranes and terminal alkynes.[9][10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
| Technique | Predicted Spectral Data | Rationale |
| ¹H NMR | δ ~2.90-3.10 (m, 4H, -S-CH ₂-) δ ~2.10-2.30 (m, 4H, -C-CH ₂-C-) δ ~2.50 (s, 1H, -C≡CH ) | The protons adjacent to the sulfur atom are deshielded and appear downfield. The acetylenic proton appears as a sharp singlet. The remaining methylene protons will show complex splitting patterns due to their diastereotopic nature. |
| ¹³C NMR | δ ~83.0 (d, C ≡CH) δ ~72.0 (s, C≡C H) δ ~35-40 (t, -C H₂-C-C≡CH) δ ~28-32 (t, -S-C H₂-) δ ~40-45 (s, C -C≡CH) | The two alkyne carbons have characteristic chemical shifts. The quaternary carbon (C4) will be a singlet. The carbons adjacent to the sulfur will appear in the typical range for thioethers. |
| 2D NMR | COSY: Correlation between protons on adjacent carbons. HSQC: Correlation between protons and their directly attached carbons. | These experiments are crucial for definitively assigning each proton and carbon signal, confirming the connectivity of the entire molecule. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| Acetylenic C-H | ~3300 (strong, sharp) | C-H Stretch |
| Alkyne C≡C | ~2100-2150 (weak to medium, sharp) | C≡C Stretch |
| Aliphatic C-H | ~2850-2950 (strong) | C-H Stretch |
| C-S | ~600-800 (weak to medium) | C-S Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
| Technique | Predicted m/z Values | Interpretation |
| EI-MS | 126.05 [M]⁺ [M-1]⁺ [M-25]⁺ | Molecular ion peak corresponding to the exact mass of C₇H₁₀S.[8] Loss of the acetylenic proton (H). Loss of the ethynyl group (C₂H). |
| HRMS | Calculated: 126.0503 | High-Resolution Mass Spectrometry provides the exact mass, confirming the elemental composition (C₇H₁₀S). |
Safety, Handling, and Storage
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Reagents: Organometallic reagents like ethynylmagnesium bromide are highly flammable and water-sensitive. All manipulations must be performed under an inert atmosphere by trained personnel. Anhydrous solvents are required.
-
Product: 4-Ethynyltetrahydro-2H-thiopyran should be handled in a well-ventilated fume hood. Assume it is toxic and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store the final compound in a tightly sealed container, preferably under an inert atmosphere, and at a low temperature (e.g., 4°C) to prevent degradation or polymerization.
Conclusion and Future Perspectives
This guide has outlined a reliable and well-grounded strategy for the synthesis and characterization of 4-ethynyltetrahydro-2H-thiopyran. The proposed ethynylation of a commercially available ketone is a robust method that provides access to this valuable chemical building block. The detailed characterization plan ensures that the identity and purity of the final product can be rigorously confirmed.
The availability of this compound opens avenues for its application in various fields. In drug discovery, it can be used to synthesize novel compound libraries via click chemistry to explore new chemical space. In materials science, it can be incorporated into polymers or attached to surfaces to modify their properties. The protocols and data presented herein provide a solid foundation for researchers to synthesize, validate, and utilize 4-ethynyltetrahydro-2H-thiopyran in their future endeavors.
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